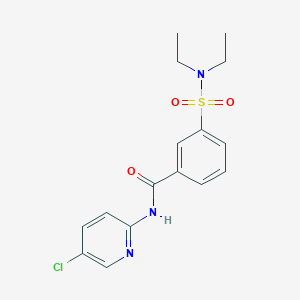
N-(5-Chloro-pyridin-2-yl)-3-diethylsulfamoyl-benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Chloro-pyridin-2-yl)-3-diethylsulfamoyl-benzamide is a chemical compound that has garnered interest due to its potential applications in various scientific fields. This compound features a benzamide core substituted with a 5-chloro-pyridin-2-yl group and a diethylsulfamoyl group, which contribute to its unique chemical properties and reactivity.
Aplicaciones Científicas De Investigación
N-(5-Chloro-pyridin-2-yl)-3-diethylsulfamoyl-benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
Target of Action
The primary target of N-(5-Chloro-pyridin-2-yl)-3-diethylsulfamoyl-benzamide is the Jumonji demethylases . These enzymes play a crucial role in the regulation of gene expression by removing methyl groups from histones, which can alter the structure of chromatin and influence transcriptional activity .
Mode of Action
This compound acts as a selective inhibitor of Jumonji demethylases . . This selectivity ensures that the compound specifically targets Jumonji demethylases, leading to changes in gene expression.
Biochemical Pathways
The inhibition of Jumonji demethylases by this compound can affect various biochemical pathways related to gene expression. The exact pathways and their downstream effects can vary depending on the specific Jumonji demethylase being targeted and the cellular context. The overall effect is a change in the methylation status of histones, which can lead to alterations in chromatin structure and gene expression .
Result of Action
The result of this compound’s action is the inhibition of Jumonji demethylases, leading to changes in histone methylation and, consequently, gene expression . This can have various molecular and cellular effects, depending on the specific genes affected. For example, changes in gene expression could potentially influence cell proliferation, differentiation, or survival.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Chloro-pyridin-2-yl)-3-diethylsulfamoyl-benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting a suitable benzoyl chloride with an amine under basic conditions.
Introduction of the 5-Chloro-pyridin-2-yl Group: This step involves the coupling of the benzamide core with a 5-chloro-pyridin-2-yl derivative, often using a palladium-catalyzed cross-coupling reaction.
Addition of the Diethylsulfamoyl Group:
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitro groups (if present) or the pyridine ring, converting them to amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of amines or reduced pyridine derivatives.
Substitution: Introduction of various functional groups at the chloro position.
Comparación Con Compuestos Similares
- N-(5-Chloro-pyridin-2-yl)-benzenesulfonamide
- N-(5-Methyl-pyridin-2-yl)-benzenesulfonamide
- N-(5-Chloro-pyridin-2-yl)-4-methyl-benzenesulfonamide
Comparison: N-(5-Chloro-pyridin-2-yl)-3-diethylsulfamoyl-benzamide is unique due to the presence of both the diethylsulfamoyl group and the 5-chloro-pyridin-2-yl group. This combination imparts distinct chemical properties and reactivity compared to similar compounds, making it a valuable compound for specific applications in research and industry.
Propiedades
IUPAC Name |
N-(5-chloropyridin-2-yl)-3-(diethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3S/c1-3-20(4-2)24(22,23)14-7-5-6-12(10-14)16(21)19-15-9-8-13(17)11-18-15/h5-11H,3-4H2,1-2H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTBOAXZSUXNTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
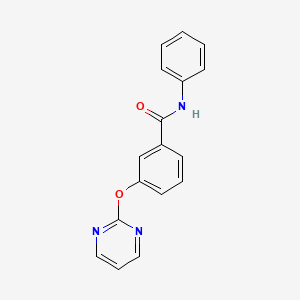
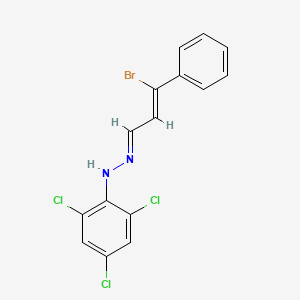
![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B5510802.png)
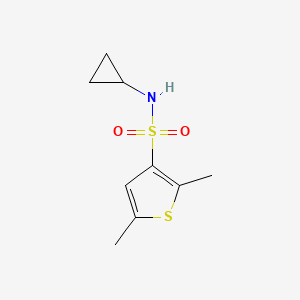
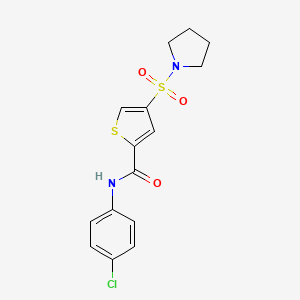
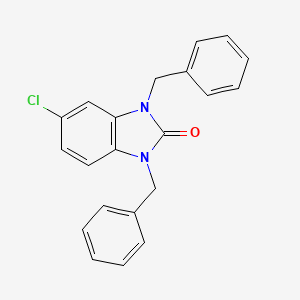
![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-1-(2-ethoxyethyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5510825.png)
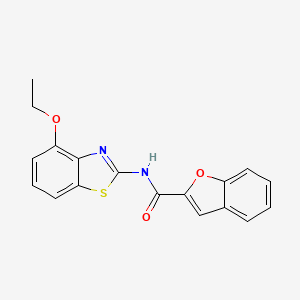
![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-furoate](/img/structure/B5510836.png)
![(3R*,4S*)-1-[(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5510839.png)



![4-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5510871.png)
